2-(4-fluorophenyl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl]acetamide
Overview
Description
N,N’-1,2-cyclohexanediylbis[2-(4-fluorophenyl)acetamide]: is a synthetic organic compound with the molecular formula C22H24F2N2O2 This compound is characterized by the presence of a cyclohexane ring bonded to two acetamide groups, each of which is further substituted with a 4-fluorophenyl group
Preparation Methods
The synthesis of N,N’-1,2-cyclohexanediylbis[2-(4-fluorophenyl)acetamide] typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 4-fluorophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Chemical Reactions Analysis
N,N’-1,2-cyclohexanediylbis[2-(4-fluorophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Scientific Research Applications
N,N’-1,2-cyclohexanediylbis[2-(4-fluorophenyl)acetamide] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-1,2-cyclohexanediylbis[2-(4-fluorophenyl)acetamide] involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N,N’-1,2-cyclohexanediylbis[2-(4-fluorophenyl)acetamide] can be compared with similar compounds such as:
N,N’-1,4-cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]: This compound has a similar cyclohexane core but with chlorophenoxy groups instead of fluorophenyl groups.
N,N’-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]: This compound features methoxyphenyl groups instead of fluorophenyl groups, leading to different chemical and biological properties.
The unique presence of fluorophenyl groups in N,N’-1,2-cyclohexanediylbis[2-(4-fluorophenyl)acetamide] imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O2/c23-17-9-5-15(6-10-17)13-21(27)25-19-3-1-2-4-20(19)26-22(28)14-16-7-11-18(24)12-8-16/h5-12,19-20H,1-4,13-14H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJOQUSPOTUFAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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